

Spectroscopic Data Analysis of Jatrophane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Jatrophane 4*

Cat. No.: B8099212

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for a representative jatrophane diterpenoid, designated here as **Jatrophane 4** (identified as euphjatrophane C in primary literature). Jatrophane diterpenoids are a diverse group of natural products, primarily found in the Euphorbiaceae family, known for their complex structures and significant biological activities, including multidrug resistance modulation and cytotoxic effects. [1][2][3] The structural elucidation of these compounds relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Jatrophane 4**.

Table 1: Mass Spectrometry Data for **Jatrophane 4**

Parameter	Value
Molecular Formula	C ₄₃ H ₆₆ O ₁₃
Ionization Mode	HRESIMS
Measured m/z	767.3265 [M + Na] ⁺
Calculated m/z	767.3249 for C ₄₃ H ₆₆ O ₁₃ Na

HRESIMS: High-Resolution Electrospray Ionization Mass Spectrometry[5]

Table 2: ^1H and ^{13}C NMR Spectroscopic Data for **Jatrophane 4** (in CDCl_3)

While a complete, explicitly assigned NMR table for "euphjatrophane C (4)" is not available in the provided search results, the data indicates it is similar to a known compound, 2,5,9,14-Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatrophane-6(17),11E-diene, with the exception of an acetoxy group position.[5] The following is a representative compilation of typical jatrophane NMR data based on analogous structures found in the literature.[1][5][6]

Position	δ C (ppm)	δ H (ppm), J (Hz)
1	~35-45	~2.5-3.5 (m)
2	~70-80	~5.0-6.0 (d, J \approx 3-5)
3	~75-85	~5.5-6.5 (d, J \approx 3-5)
4	~40-50	~2.5-3.0 (m)
5	~70-80	~5.5-6.0 (br s)
6	~140-145	-
7	~70-80	~5.0-5.5 (d, J \approx 10-12)
8	~70-80	~5.0-5.5 (m)
9	~200-210	-
10	~40-50	-
11	~130-140	~5.5-6.0 (d, J \approx 16)
12	~130-140	~5.5-6.0 (dd, J \approx 16, 10)
13	~35-45	~3.5-4.0 (dq)
14	~200-210	-
15	~85-95	-
16	~15-25	~1.0-1.5 (d, J \approx 6-7)
17	~110-120	~4.8-5.2 (s)
18	~25-35	~1.2-1.5 (s)
19	~20-30	~1.2-1.5 (s)
20	~15-25	~1.2-1.5 (d, J \approx 6-7)
Acyl Groups		
OAc	~170, ~21	~2.0 (s)
OBz	~165, ~130-135	~7.4-8.1 (m)

Note: This table represents typical chemical shift ranges for jatrophane diterpenoids and is for illustrative purposes. Actual values for a specific compound may vary.

Table 3: Infrared (IR) Spectroscopy Data for **Jatrophane 4**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1740	Ester Carbonyl (C=O)
~1715	Ketone Carbonyl (C=O)
~1675	α,β-Unsaturated Ketone
~1600, ~1450	Aromatic Ring (C=C)

This data is representative for jatrophane structures containing ester, ketone, and benzoyl functionalities.[\[7\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

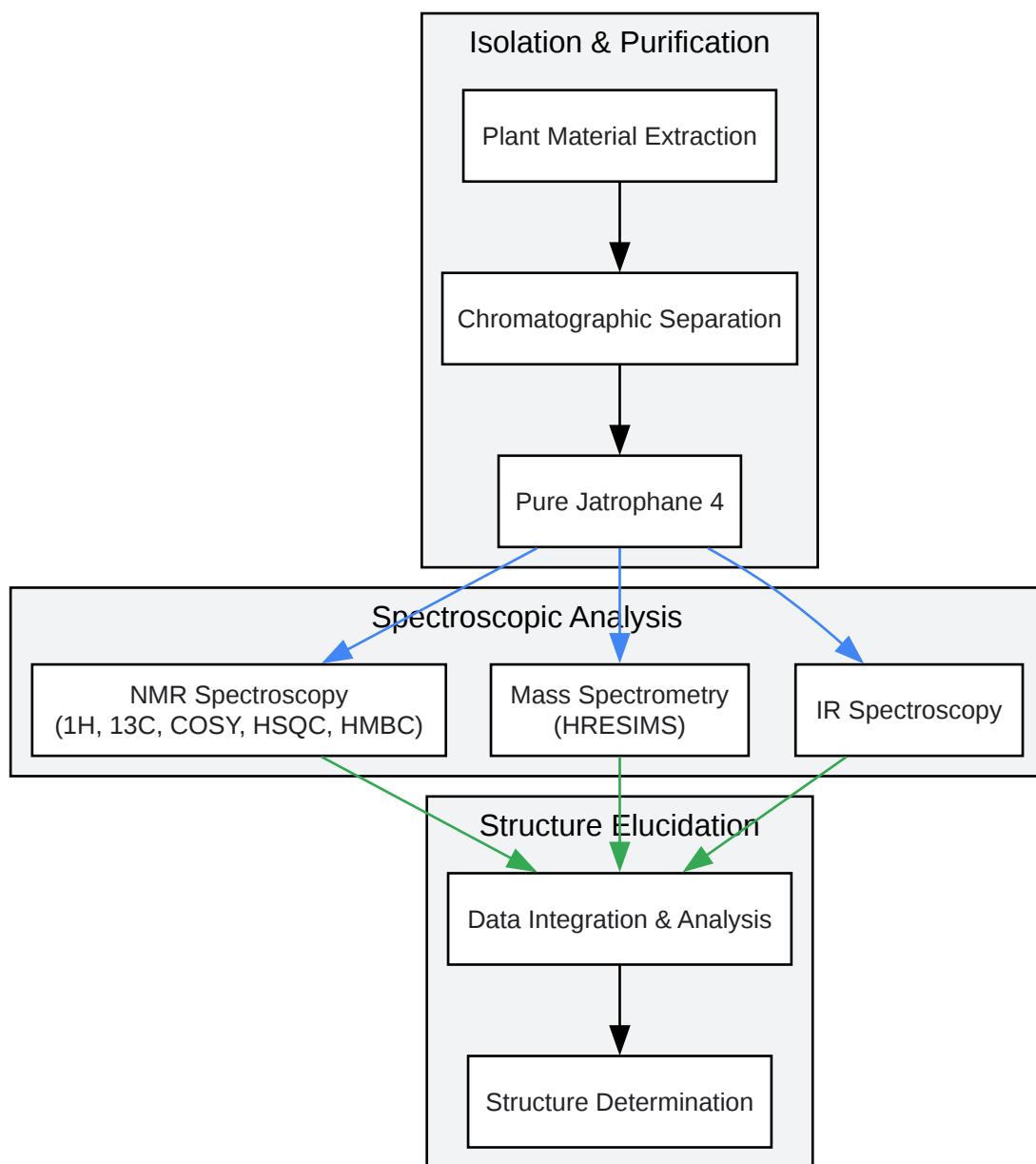
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

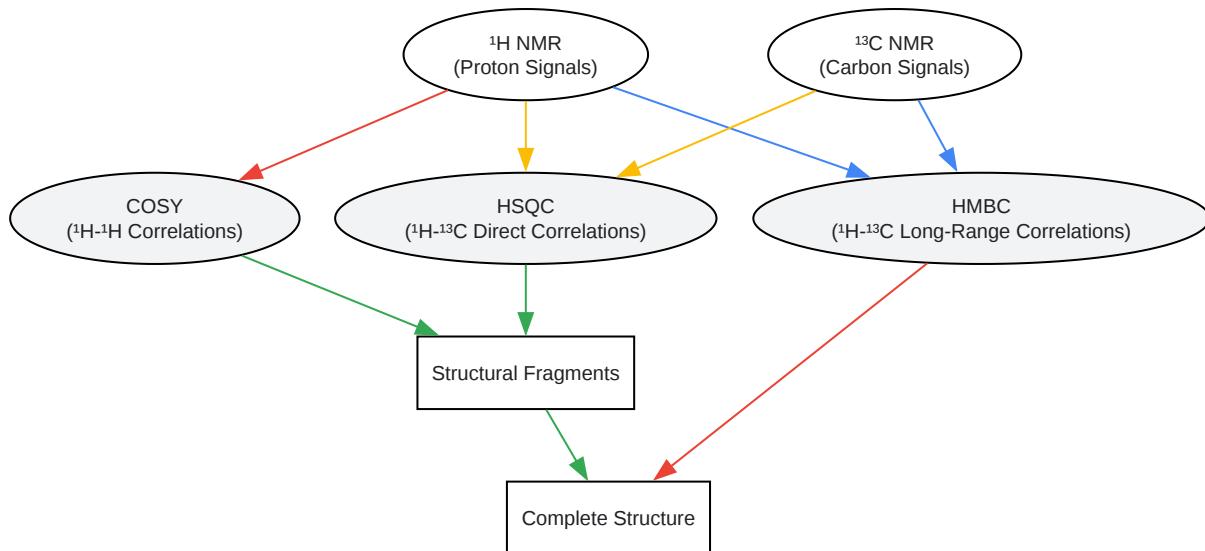
- Instrumentation: 1D and 2D NMR spectra are typically recorded on Bruker AM-400, DRX-500, or Avance III 600 spectrometers.[\[5\]](#)
- Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.
- Data Acquisition:
 - ¹H NMR spectra are acquired at frequencies ranging from 400 to 600 MHz.
 - ¹³C NMR spectra are acquired at frequencies ranging from 100 to 150 MHz.
 - 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are

performed to establish proton-proton and proton-carbon correlations, which are crucial for structural elucidation.[1][8]

2.2. Mass Spectrometry (MS)

- Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on instruments such as an API QSTAR time-of-flight spectrometer or an Agilent 6520 Accurate-Mass Q-TOF LC/MS spectrometer.[5][7]
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.
- Data Acquisition: Mass spectra are acquired in positive ion mode to observe protonated molecules ($[M+H]^+$) or sodium adducts ($[M+Na]^+$). The high resolution allows for the determination of the elemental composition of the molecule.[5]


2.3. Infrared (IR) Spectroscopy


- Instrumentation: IR spectra are recorded on a spectrometer such as a Bruker-Tensor-27 spectrometer or a Nicolet 5700 FT-IR microscope.[5][7]
- Sample Preparation: Samples are typically prepared as KBr pellets.
- Data Acquisition: Spectra are recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}) to identify characteristic absorption bands of functional groups.

Visualizations

3.1. Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a jatrophane diterpenoid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Secure Verification [cer.ihtm.bg.ac.rs]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology [mdpi.com]
- 6. researchgate.net [researchgate.net]

- 7. Heliosterpenoids A and B, two Novel Jatrophane-Derived Diterpenoids with a 5/6/4/6 Ring System from *Euphorbia helioscopia* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of Jatrophane Diterpenoids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8099212#spectroscopic-data-analysis-of-jatrophane-4-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com